molecular formula C7H13N B1610898 3-Azabicyclo[3.2.1]octane CAS No. 279-82-3

3-Azabicyclo[3.2.1]octane

Cat. No.: B1610898
CAS No.: 279-82-3
M. Wt: 111.18 g/mol
InChI Key: CJQNJRRDTPULTL-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle that has garnered significant interest in the fields of organic chemistry and drug discovery. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a versatile scaffold for various chemical transformations and applications .

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.2.1]octane has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire . It has been applied as a key synthetic intermediate in several total syntheses . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.

Molecular Mechanism

The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octane typically involves the construction of the bicyclic framework through cyclization reactions. One common method is the enantioselective construction of the scaffold using acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and enantioselectivity. Palladium-catalyzed reactions and photochemical transformations are some of the techniques used to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom, which can act as a nucleophile or electrophile depending on the reaction conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, which can be further utilized in various synthetic applications .

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQNJRRDTPULTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487422
Record name 3-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-82-3
Record name 3-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azabicyclo[3.2.1]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.1]octane?

A1: The molecular formula of this compound is C7H13N, and its molecular weight is 111.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound derivatives?

A2: 1H NMR and 13C NMR spectroscopy are frequently employed to elucidate the structure and conformation of this compound derivatives. [, ] Additionally, mass spectrometry provides valuable information for structural analysis. [, ]

Q3: Are there efficient synthetic routes to access enantiomerically pure this compound derivatives?

A3: Yes, researchers have developed efficient asymmetric syntheses of various this compound derivatives. For instance, optically pure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been prepared using (R)-1-phenylethylamine as a chiral auxiliary. [] Additionally, lipase-catalyzed kinetic resolution allows the preparation of enantiopure azabicyclic exo β-amino acids. []

Q4: Can the this compound scaffold be incorporated into more complex structures?

A4: Yes, this scaffold is amenable to further functionalization. For example, researchers have synthesized pincer CNN palladium complexes incorporating the this compound moiety. [, ]

Q5: What are the preferred conformations of this compound derivatives in solution?

A5: NMR studies reveal that in solution, this compound derivatives often adopt a conformation where the cyclopentane ring resembles an envelope and the piperidine ring adopts a distorted chair conformation. The N-substituent generally occupies an equatorial position relative to the piperidine ring. [, ]

Q6: Have computational methods been applied to study this compound derivatives?

A6: Yes, density functional theory (DFT) calculations have been utilized to investigate the conformational preferences of these molecules. [] Computational analysis can provide insights into the relative stability of different conformers and their structural resemblance to flexible templates like 1,3-diaminopropane. []

Q7: What types of biological activity have been associated with this compound derivatives?

A7: This scaffold has demonstrated potential in various biological contexts. For instance, certain derivatives exhibit activity as dopamine uptake inhibitors, suggesting potential applications in treating cocaine abuse. [] Others have been investigated for their interactions with GABA receptors. [] Furthermore, some derivatives display cholinergic activity. []

Q8: How do structural modifications influence the biological activity of this compound derivatives?

A8: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the potency, selectivity, and overall activity profile of these compounds. For example, the nature and orientation of substituents at the C-8 position significantly impact the binding affinity of isotropane analogs to dopamine and serotonin transporters. [] Similarly, the type of N-substituent and its stereochemistry can profoundly influence the pharmacological activity of this compound-based analgesics. []

Q9: What are some potential applications of this compound derivatives beyond medicinal chemistry?

A9: The unique structural features and reactivity of this scaffold make it attractive for diverse applications. For example, the presence of a nitrogen atom within the bicyclic framework allows for the synthesis of chiral ligands for asymmetric catalysis. [, ] Additionally, these compounds hold promise as building blocks for the development of novel materials and supramolecular assemblies. []

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